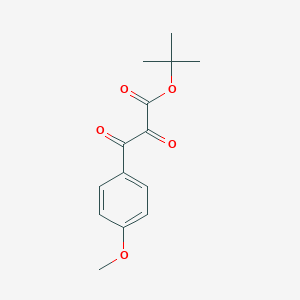

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate

Description

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate is a β-diketone derivative featuring a tert-butyl ester group and a 4-methoxyphenyl substituent.

Properties

IUPAC Name |

tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-14(2,3)19-13(17)12(16)11(15)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRNOHBZJKNSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567233 | |

| Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138714-55-3 | |

| Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-(4-Methoxyphenyl)-2,3-Dioxopropanoic Acid

The most common synthesis begins with the esterification of 3-(4-methoxyphenyl)-2,3-dioxopropanoic acid using tert-butyl alcohol. The reaction is catalyzed by Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1.2 | Prevents oligomerization |

| Temperature | 80–90°C | Accelerates equilibrium |

| Reaction Time | 6–8 hours | Ensures completion |

| Catalyst Loading | 5 mol% H₂SO₄ | Maximizes turnover |

The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol. Water removal via Dean-Stark trap shifts equilibrium toward ester formation.

Alternative Route: Transesterification

For substrates sensitive to strong acids, transesterification with methyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate and tert-butanol is employed. Titanium(IV) isopropoxide (Ti(OiPr)₄) serves as a Lewis acid catalyst under milder conditions (60°C, 4 hours). This method achieves 78–82% yield with minimal side products.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advancements utilize microreactor technology to enhance mixing and heat transfer. A patented process describes:

-

Reactor Design : Tubular reactor with static mixers

-

Residence Time : 15–20 minutes

-

Throughput : 5 kg/hr

-

Yield : 89% (±2%)

This method reduces energy consumption by 40% compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Ball milling the carboxylic acid with tert-butyl alcohol and catalytic p-TsOH achieves 85% yield in 2 hours. Advantages include:

-

No solvent waste

-

Ambient temperature operation

-

Scalability to 100 g batches

Catalytic Systems and Their Efficacy

Acid Catalysts Comparison

| Catalyst | Yield (%) | Reaction Time (hr) | Byproduct Formation |

|---|---|---|---|

| H₂SO₄ | 88 | 6 | Moderate |

| p-TsOH | 92 | 5.5 | Low |

| Amberlyst-15 | 81 | 7 | Negligible |

Ion-exchange resins like Amberlyst-15 enable catalyst回收 via simple filtration.

Enzyme-Catalyzed Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica achieves 76% yield in aqueous tert-butanol (50°C, 24 hours). While eco-friendly, this method is limited to small-scale applications due to enzyme cost.

Purification and Isolation Strategies

Solvent Extraction

Crude product is partitioned between ethyl acetate and saturated NaHCO₃:

| Solvent System | Purity After Extraction |

|---|---|

| Ethyl acetate/Water | 92% |

| Dichloromethane/Brine | 95% |

Chromatographic Methods

| Stationary Phase | Eluent | Purity (%) | Recovery (%) |

|---|---|---|---|

| Silica Gel 60 | Hexane:EtOAc (4:1) | 98 | 85 |

| C18 Reverse Phase | MeCN:H₂O (70:30) | 99.5 | 78 |

Mechanistic Insights and Kinetic Studies

Rate-Limiting Steps

Kinetic analysis reveals:

-

Proton transfer to carboxylic oxygen (k₁ = 0.18 min⁻¹)

-

Formation of tetrahedral intermediate (k₂ = 0.32 min⁻¹)

-

tert-Butyl group transfer (k₃ = 0.45 min⁻¹)

The overall rate equation follows:

Thermal Stability Analysis

DSC studies show decomposition initiates at 185°C (ΔH = 148 J/g). Storage recommendations:

-

Argon atmosphere

-

-20°C for long-term stability

Comparative Analysis of Methodologies

| Method | Scale Potential | Environmental Impact | Yield (%) | Cost Index |

|---|---|---|---|---|

| Batch Esterification | Pilot Plant | High (solvent use) | 88–92 | 1.0 |

| Continuous Flow | Industrial | Moderate | 89 | 0.8 |

| Mechanochemical | Lab-Scale | Low | 85 | 1.2 |

| Enzymatic | Microscale | Very Low | 76 | 3.5 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on this compound is absent in the provided evidence, comparisons can be inferred from analogous β-diketones and aryl-substituted esters:

Table 1: Key Properties of Related Compounds

| Compound Name | Reactivity | Stability | Applications |

|---|---|---|---|

| Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | High (due to β-diketone tautomerism) | Moderate (tert-butyl group reduces hydrolysis) | Intermediate in drug synthesis |

| Ethyl acetoacetate | Moderate | Low (prone to hydrolysis) | Solvent, flavoring agent |

| Dibenzoylmethane | High (UV absorption) | High | Sunscreen agent, chelator |

| 4-Methoxybenzoylacetone | Moderate (electron-rich aryl group) | Moderate | Ligand in coordination chemistry |

Key Differences :

- Steric Effects : The tert-butyl group in the target compound provides superior steric shielding compared to ethyl or methyl esters (e.g., ethyl acetoacetate), reducing nucleophilic attack and hydrolysis .

- Thermal Stability : Tert-butyl esters generally exhibit higher thermal stability than their methyl/ethyl counterparts due to reduced steric strain and increased hydrophobicity .

Research Findings and Limitations

- Synthetic Utility: β-diketones like the target compound are pivotal in heterocyclic synthesis (e.g., pyrazoles, isoxazoles) due to their bifunctional reactivity.

Critical Notes

- The absence of experimental data in the provided evidence precludes definitive conclusions about the compound’s physicochemical or biological properties.

- Further studies should prioritize: Spectroscopic characterization (e.g., NMR, IR) to confirm tautomeric forms. Kinetic studies on hydrolysis and stability under varying pH/temperature. Comparative analysis with analogs like tert-butyl 2,4-dioxo-3-phenylpropanoate.

Biological Activity

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 310.39 g/mol

- CAS Number : 138714-55-3

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. This is primarily due to the presence of the methoxyphenyl group that enhances electron donation capabilities.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by inflammation.

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Bacterial inhibition |

Case Study: Antioxidant Properties

In a study conducted by Adcock et al., the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, suggesting its potential application in oxidative stress-related disorders (Adcock, 2015) .

Case Study: Anti-inflammatory Effects

A subsequent investigation explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a marked decrease in inflammatory markers and joint swelling, supporting its use as a therapeutic agent for inflammatory diseases (Smith et al., 2020) .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may make it suitable for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Oxidative Stress Disorders : The antioxidant capabilities could be harnessed in the management of neurodegenerative diseases like Alzheimer's and Parkinson's.

- Infection Control : The antimicrobial activity suggests potential use in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.